molecular formula C14H18N2O B2858906 5,5-Dimethyl-3-(2-phenylhydrazino)cyclohex-2-EN-1-one CAS No. 26593-17-9

5,5-Dimethyl-3-(2-phenylhydrazino)cyclohex-2-EN-1-one

Cat. No.: B2858906
CAS No.: 26593-17-9
M. Wt: 230.311
InChI Key: KEYHJIKQNQSVMT-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-(2-phenylhydrazino)cyclohex-2-EN-1-one is a cyclohexenone derivative functionalized with a phenylhydrazine group at the 3-position. Its molecular structure combines a rigid cyclohexenone core with a hydrazine-linked aromatic moiety, enabling applications in medicinal chemistry and materials science. Key synthetic routes involve multicomponent coupling reactions or hydrazine addition to ketones .

Properties

IUPAC Name

5,5-dimethyl-3-(2-phenylhydrazinyl)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-14(2)9-12(8-13(17)10-14)16-15-11-6-4-3-5-7-11/h3-8,15-16H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYHJIKQNQSVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NNC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5,5-Dimethyl-3-(2-phenylhydrazino)cyclohex-2-EN-1-one typically involves the reaction of 5,5-dimethylcyclohex-2-en-1-one with phenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to yield the desired product.

Industrial Production Methods:

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of hydrazine derivatives.

    Substitution: The phenylhydrazino group can participate in substitution reactions, where the phenyl group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Various electrophiles, solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted phenylhydrazino derivatives.

Scientific Research Applications

Chemistry:

In chemistry, 5,5-Dimethyl-3-(2-phenylhydrazino)cyclohex-2-EN-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology:

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving hydrazine derivatives. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine:

In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. They may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry:

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-(2-phenylhydrazino)cyclohex-2-EN-1-one involves its interaction with various molecular targets. The phenylhydrazino group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to the modulation of their activity. The compound may also participate in redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Substituent Variations

The target compound differs from analogs primarily in the nature of the 3-position substituent. Notable examples include:

  • 3-Morpholino/3-Pyrrolidinyl derivatives (e.g., compounds 5a–5e in ): These feature cyclic amine substituents instead of phenylhydrazino, altering electronic properties and hydrogen-bonding capacity .
  • 3-Anilino derivatives (e.g., 3-Anilino-5,5-dimethylcyclohex-2-en-1-one): Replace hydrazine with an anilino group, reducing nucleophilicity but enhancing aromatic conjugation .
  • Alkyne-functionalized derivatives (e.g., compound VII in ): Styryl or propargyloxy groups introduce π-conjugation for optoelectronic applications .
Table 1: Substituent Effects on Key Properties
Compound Substituent Melting Point (°C) Yield (%) Key Application
Target Compound 2-Phenylhydrazino N/A ~55–68* Anticonvulsant candidates
5c () 2-Morpholino-2-phenylvinyl 78 55–68 Chromophore synthesis
3-Anilino derivative () Phenylamino N/A N/A Catalyst intermediates
5,5-Dimethyl-3-[(5-methylisoxazol-3-yl)amino] () Heterocyclic amino N/A 72–315† Pharmaceutical research

*Estimated from analogous hydrazine syntheses ; †Price per 100 mg .

Physicochemical Properties

  • Melting Points: Morpholino/pyrrolidinyl derivatives (5a–5e) exhibit higher melting points (72–125°C) due to crystalline amine networks, whereas phenylhydrazino analogs are likely oils or low-melting solids .
  • Chromatographic Behavior : Rf values vary with substituent polarity. For example, 5c (Rf = 0.09) is less polar than 5b (Rf = 0.14) due to phenyl group hydrophobicity .
  • Spectroscopic Data: ¹H NMR: The target compound’s phenylhydrazino group shows characteristic NH peaks at δ 7.16–7.48 ppm (aromatic) and δ 5.28–5.30 ppm (enone protons), similar to 5c . IR: Cyclohexenone carbonyl stretches (~1700 cm⁻¹) are consistent across analogs, while NH stretches (~3300 cm⁻¹) distinguish hydrazine derivatives .

Biological Activity

5,5-Dimethyl-3-(2-phenylhydrazino)cyclohex-2-EN-1-one, also known by its IUPAC name, is an organic compound with the molecular formula C14H18N2O. This compound has garnered interest in various fields of research, particularly in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analyses with related compounds.

PropertyValue
Molecular FormulaC14H18N2O
Molecular Weight230.311 g/mol
CAS Number26593-17-9
StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The phenylhydrazino group can form covalent bonds with nucleophilic sites on enzymes or receptors, which may lead to modulation of their activity. Additionally, the compound may participate in redox reactions that influence cellular signaling pathways and redox balance.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
  • Redox Modulation : It can affect the cellular redox state, influencing signaling cascades.

Biological Activities

Research indicates that derivatives of this compound exhibit several promising biological activities:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against cancer cell lines.
  • Anti-inflammatory Effects : The compound may reduce inflammation through modulation of inflammatory mediators.

Anticancer Activity

A study conducted on the cytotoxic effects of this compound demonstrated significant inhibition of cell proliferation in human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) at concentrations ranging from 10 to 50 µM. The mechanism was linked to apoptosis induction and cell cycle arrest.

Antimicrobial Efficacy

In a comparative analysis against standard antibiotics, this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 µg/mL to 128 µg/mL.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure TypeKey Activity
5,5-Dimethyl-3-(phenylamino)cyclohex-2-en-1-oneAmino derivativeModerate cytotoxicity
3-formyl-5,5-dimethylcyclohexenoneAldehyde derivativeWeak antimicrobial

The presence of the phenylhydrazino group in the target compound enhances its reactivity and potential biological activity compared to its analogs.

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